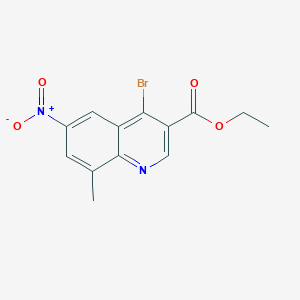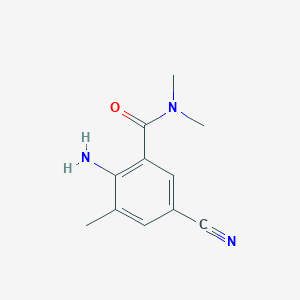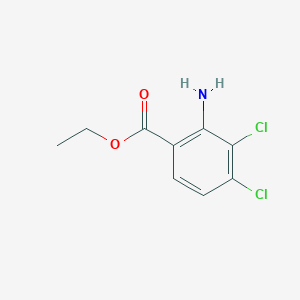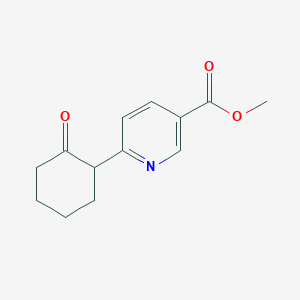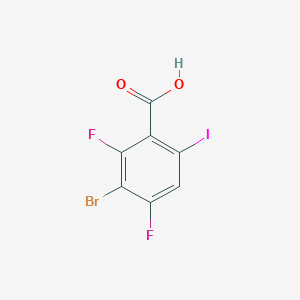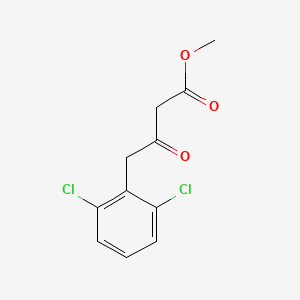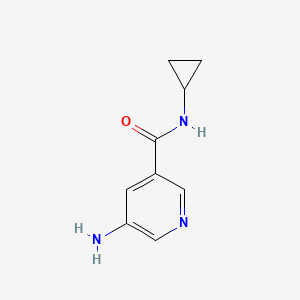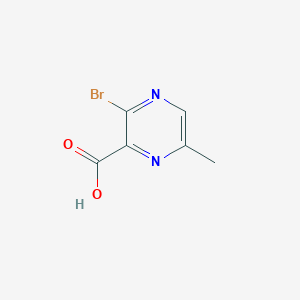
3-Bromo-6-methylpyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-methylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methylpyrazine-2-carboxylic acid typically involves the bromination of 6-methylpyrazine-2-carboxylic acid. One common method is to dissolve 6-methylpyrazine-2-carboxylic acid in glacial acetic acid and add bromine dropwise while maintaining the reaction mixture at a controlled temperature. The reaction is usually carried out at room temperature for a specified period to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-methylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or aldehydes.
Aplicaciones Científicas De Investigación
3-Bromo-6-methylpyrazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Material Science: It is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-methylpyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-6-bromopyrazine-2-carboxylic acid: Similar structure but with an amino group instead of a methyl group.
6-Bromo-3-methylpyrazine-2-carboxylic acid: Similar structure but with the bromine and methyl groups in different positions.
3-Bromo-2-methylpyrazine-6-carboxylic acid: Similar structure but with the carboxylic acid group in a different position.
Uniqueness
3-Bromo-6-methylpyrazine-2-carboxylic acid is unique due to the specific positioning of the bromine, methyl, and carboxylic acid groups, which confer distinct chemical properties and reactivity. This unique structure makes it valuable for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C6H5BrN2O2 |
|---|---|
Peso molecular |
217.02 g/mol |
Nombre IUPAC |
3-bromo-6-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O2/c1-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H,10,11) |
Clave InChI |
KMUFZXFVQCUFIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=N1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 10-oxo-7-(pyridin-3-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13002267.png)
![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)

